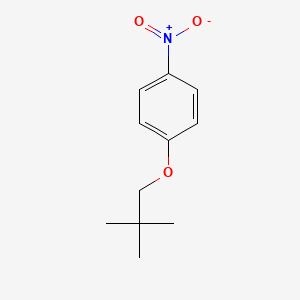
1-(Neopentyloxy)-4-nitrobenzene
Overview
Description
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the steps involved in the synthesis process .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanisms, the conditions under which the reactions occur, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, reactivity, and stability. Techniques such as thermal analysis, spectroscopy, and chromatography can be used .Scientific Research Applications
Nanotechnology
1-(Neopentyloxy)-4-nitrobenzene: may play a role in the synthesis of novel nanostructured materials. These materials can be engineered to have specific properties such as high strength, unique electrical conductivity, or special optical behaviors. In nanotechnology, this compound could be used to modify the surface properties of nanoparticles, enhancing their interaction with other substances or their stability in various environments .
Photonics
In the field of photonics, 1-(Neopentyloxy)-4-nitrobenzene could be utilized in the development of new photonic materials that interact with light in innovative ways. These materials can be applied in devices such as lasers, LEDs, and optical sensors. The compound’s properties might influence the absorption and emission spectra of these materials, making it valuable for creating components with specific light wavelengths .
Energy Conversion
This compound could be involved in research for improving energy conversion devices like solar cells and fuel cells. Its chemical structure might be beneficial in developing components that facilitate better electron transfer or enhance the overall efficiency of these devices. For instance, it could be part of a novel coating or additive that increases the power conversion efficiency of dye-sensitized solar cells .
Chemical Sensing
1-(Neopentyloxy)-4-nitrobenzene: might be used in the creation of sensitive chemical sensors. These sensors could detect environmental pollutants or hazardous substances with high precision. The compound’s reactivity with specific chemicals could be harnessed to produce a measurable signal when the target molecule is present .
Biomedical Technology
In biomedical research, this compound could contribute to the design of new drug delivery systems or diagnostic tools. Its molecular structure might be key in creating nanoparticles that can carry therapeutic agents to specific sites in the body or be used in imaging techniques to visualize biological processes .
Environmental Remediation
Finally, 1-(Neopentyloxy)-4-nitrobenzene may be useful in environmental remediation efforts. It could be part of catalysts or adsorbents designed to remove pollutants from water or air. The compound’s ability to interact with various contaminants might make it effective in breaking down or capturing harmful substances, thus helping to clean up the environment .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(2,2-dimethylpropoxy)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)8-15-10-6-4-9(5-7-10)12(13)14/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOUOBFZAWXHFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Neopentyloxy)-4-nitrobenzene | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

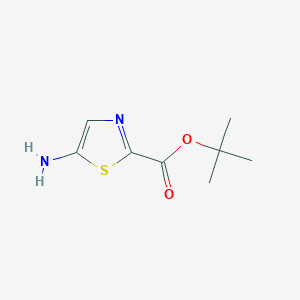
![N-(3-chloro-4-methylphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2362128.png)
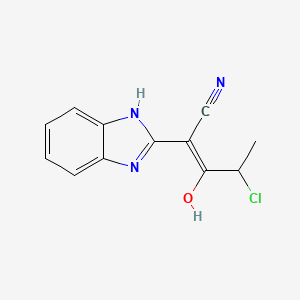
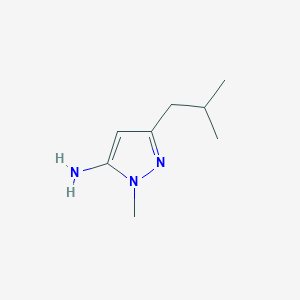

![5-[(4-chlorophenyl)sulfonyl]-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2362138.png)
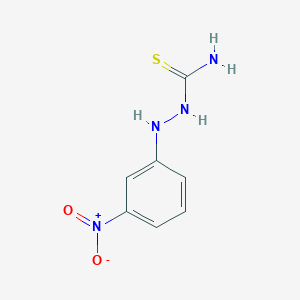

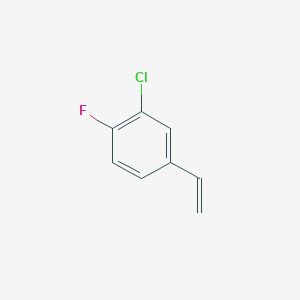

![Cyclopentyl{[4-ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B2362146.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2362147.png)
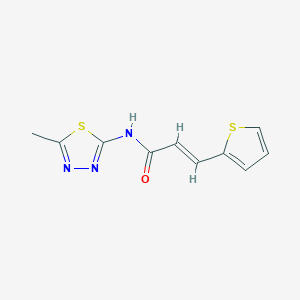
![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetonitrile](/img/structure/B2362150.png)